molecular formula C23H20F3N3O B4369697 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

Cat. No.: B4369697
M. Wt: 411.4 g/mol
InChI Key: YTGUDIPBWSQZDJ-UHFFFAOYSA-N
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Description

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups, including difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include fluorinating agents, alkylating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques ensures consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents, methoxylating agents

The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct chemical and physical properties, making them valuable for further study and application .

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and physical properties .

Uniqueness

The presence of the difluoromethyl, fluorophenyl, isopropyl, and methoxyphenyl groups makes this compound particularly interesting for various scientific studies and applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-(4-fluorophenyl)-6-(2-methoxyphenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O/c1-13(2)21-20-17(22(25)26)12-18(16-6-4-5-7-19(16)30-3)27-23(20)29(28-21)15-10-8-14(24)9-11-15/h4-13,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGUDIPBWSQZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 4
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 5
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER
Reactant of Route 6
2-[4-(DIFLUOROMETHYL)-1-(4-FLUOROPHENYL)-3-ISOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER

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